molecular formula C7H5F3 B065102 2,3,4-Trifluorotoluene CAS No. 193533-92-5

2,3,4-Trifluorotoluene

Cat. No. B065102
M. Wt: 146.11 g/mol
InChI Key: LRQPEHJWTXCLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 2,3,4-trifluorotoluene has been explored through various methods. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene from 3,4,5-dichloro-trifluoro-toluene using potassium fluoride (KF) through phase transfer catalysis showcases a method of synthesizing closely related compounds (Chen Bao-rong, 2010).

Molecular Structure Analysis

Detailed molecular structure analysis of 2,3,4-trifluorotoluene and its isotopologues has been conducted using microwave rotational spectroscopy. This analysis provides insights into the rotational constants, centrifugal distortion constants, and the barrier to methyl rotation, contributing to a deeper understanding of the molecular geometry and internal dynamics of trifluorotoluenes (K.P. Rajappan Nair et al., 2020).

Chemical Reactions and Properties

Investigations into the chemical reactions of trifluorotoluene derivatives have shown that these compounds can undergo highly regio- and stereoselective addition reactions. For example, a tungsten-trifluorotoluene complex demonstrated the potential for synthesizing highly substituted trifluoromethylcyclohexenes, indicating the versatility of trifluorotoluenes in organic synthesis (Katy B. Wilson et al., 2017).

Scientific Research Applications

  • Molecular Structure and Rotation : Nair et al. (2020) studied the microwave rotational spectra of 2,3,4-Trifluorotoluene. They recorded spectra in a frequency range and analyzed them to yield rotational constants, centrifugal distortion constants, and barriers to methyl rotation. This research is important for understanding the molecular structure and internal dynamics of such compounds (Nair et al., 2020).

  • Chemical Synthesis and Reactivity : Wilson et al. (2017) explored the effects of an electron-withdrawing group on the organic chemistry of an η2-bound benzene ring using a trifluorotoluene complex. This complex was found to undergo a regio- and stereoselective addition reaction, leading to the synthesis of highly substituted trifluoromethylcyclohexenes, demonstrating the compound's utility in complex organic syntheses (Wilson et al., 2017).

  • Synthesis of Derivatives : Chen Bao-rong (2010) researched the synthesis process of 3,5-dichloro-4-fluoro-trifluorotoluene, a derivative of trifluorotoluene. This study highlights the compound's potential for further chemical transformations and applications in material science or pharmaceuticals (Chen Bao-rong, 2010).

  • Photolytic and OH Radical Induced Oxidation : Leitner et al. (1996) conducted experiments on the oxidation of trifluorotoluene and derivatives in aqueous solutions, showing how these compounds react under specific conditions, which is crucial for understanding their environmental impact and potential applications in waste treatment or environmental remediation (Leitner et al., 1996).

  • Molybdenum Coordination and Reactivity : Myers et al. (2017) described the preparation of complexes involving trifluorotoluene. These complexes showed potential for synthesizing functionalized cyclohexadienes, illustrating the role of trifluorotoluene in complex metal-organic frameworks and catalysis (Myers et al., 2017).

  • Nuclear Magnetic Resonance Spectra Analysis : Kostelnik et al. (1969) recorded and analyzed the proton spectra of α,α,α-trifluorotoluene. Their research provides insights into the electronic structure and behavior of such molecules, which is valuable in fields like material science and analytical chemistry (Kostelnik et al., 1969).

  • Fluorine-containing Amorphous Hydrogenated Carbon Films : Durrant et al. (1996) produced films from trifluorotoluene mixtures using plasma-enhanced chemical vapor deposition. This research highlights the potential applications of trifluorotoluene in the development of novel materials and coatings (Durrant et al., 1996).

Safety And Hazards

The safety data sheet for 2,3,4-Trifluorotoluene indicates that it is a flammable liquid and vapor. Precautions include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge .

properties

IUPAC Name

1,2,3-trifluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPEHJWTXCLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049436
Record name 2,3,4-Trifluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorotoluene

CAS RN

193533-92-5
Record name 2,3,4-Trifluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluorotoluene
Reactant of Route 2
Reactant of Route 2
2,3,4-Trifluorotoluene
Reactant of Route 3
2,3,4-Trifluorotoluene
Reactant of Route 4
2,3,4-Trifluorotoluene
Reactant of Route 5
Reactant of Route 5
2,3,4-Trifluorotoluene
Reactant of Route 6
Reactant of Route 6
2,3,4-Trifluorotoluene

Citations

For This Compound
18
Citations
YW Yoon, GW Lee, SK Lee - Bulletin of the Korean Chemical …, 2011 - koreascience.kr
The vibronically well-resolved emission spectrum was recorded from the corona discharge of precursor 2, 3, 4-trifluorotoluene in a corona excited supersonic expansion with a pinhole-…
Number of citations: 3 koreascience.kr
KPR Nair, S Herbers, DA Obenchain… - Canadian Journal of …, 2020 - cdnsciencepub.com
The microwave rotational spectra of 2,3,4- and 2,4,5-trifluorotoluenes, along with all 13 C isotopic species in natural abundance, have been recorded in the frequency range 8–27 GHz …
Number of citations: 7 cdnsciencepub.com
KPR Nair, S Herbers, HVL Nguyen… - Spectrochimica Acta Part A …, 2020 - Elsevier
The rotational spectra of 3-fluorotoluene and its seven 13 C isotopic species have been recorded at natural abundance in the frequency range from 4 to 26 GHz using a pulsed …
Number of citations: 17 www.sciencedirect.com
KPR Nair, S Herbers, JU Grabow… - Journal of Molecular …, 2021 - Elsevier
The rotational spectrum of 2-fluoro-4-chlorotoluene was studied in the frequency range 4 to 24 GHz by Fourier transform microwave spectroscopy. Fine torsional splittings into doublets …
Number of citations: 5 www.sciencedirect.com
H Liu, X Zhang, C Wang, W Guo, Y Wu… - The Journal of Physical …, 2004 - ACS Publications
Photoinduced reactions have been systematically studied on mass-selected complexes of Mg •+ with tri- and tetrasubstituted benzene by F and/or CH 3 . The complexes fall into two …
Number of citations: 16 pubs.acs.org
YW Yoon, SY Chae, SK Lee - Chemical Physics Letters, 2014 - Elsevier
We produced the vibronically excited but jet-cooled 2-fluoro-5-chlorobenzyl radical by corona discharge of precursor 2-fluoro-5-chlorotoluene with a large amount of carrier gas He …
Number of citations: 6 www.sciencedirect.com
S Khemissi, HVL Nguyen - ChemPhysChem, 2020 - Wiley Online Library
Sensing the barrier! This combined experimental and computational study of the torsion-rotation spectrum produced by the internal rotations of two equivalent methyl groups yielded …
DH Marchand, K Croes, JW Dolan, LR Snyder… - … of Chromatography A, 2005 - Elsevier
As reported previously, five solute–column interactions (hydrophobicity, steric resistance, hydrogen-bond acidity and basicity, ionic interaction) quantitatively describe column selectivity …
Number of citations: 158 www.sciencedirect.com
CS Huh, YW Yoon, SK Lee - The Journal of Chemical Physics, 2012 - pubs.aip.org
By means of a technique of corona excited supersonic expansion coupled with a pinhole-type glass nozzle, we generated vibronically excited but jet-cooled benzyl-type radicals from …
Number of citations: 19 pubs.aip.org
JA Smith, A Schouten, JH Wilde… - Journal of the …, 2020 - ACS Publications
Key steps in the functionalization of an unactivated arene often involve its dihaptocoordination by a transition metal followed by insertion into the C–H bond. However, rarely are the η 2 -…
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.